[(Z)-1-pyridin-3-ylethylideneamino]urea
CAS No.: 6335-40-6
Cat. No.: VC2023526
Molecular Formula: C8H10N4O
Molecular Weight: 178.19 g/mol
* For research use only. Not for human or veterinary use.
![[(Z)-1-pyridin-3-ylethylideneamino]urea - 6335-40-6](/images/structure/VC2023526.png)
Specification
CAS No. | 6335-40-6 |
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Molecular Formula | C8H10N4O |
Molecular Weight | 178.19 g/mol |
IUPAC Name | [(E)-1-pyridin-3-ylethylideneamino]urea |
Standard InChI | InChI=1S/C8H10N4O/c1-6(11-12-8(9)13)7-3-2-4-10-5-7/h2-5H,1H3,(H3,9,12,13)/b11-6+ |
Standard InChI Key | HODYXTJELSPOJM-IZZDOVSWSA-N |
Isomeric SMILES | C/C(=N\NC(=O)N)/C1=CN=CC=C1 |
SMILES | CC(=NNC(=O)N)C1=CN=CC=C1 |
Canonical SMILES | CC(=NNC(=O)N)C1=CN=CC=C1 |
Introduction
Chemical Structure and Properties
{[1-(Pyridin-3-yl)ethylidene]amino}urea (CAS: 6335-40-6) is characterized by a molecular formula of C₈H₁₀N₄O with a molecular weight of 178.19 g/mol . The compound features a pyridine ring with a 3-substituted ethylideneamino group connected to a urea moiety. The stereochemistry is specified as Z-configuration at the C=N bond, which is important for its biological activity and molecular recognition properties.
The structural features of {[1-(pyridin-3-yl)ethylidene]amino}urea can be described as follows:
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A pyridine ring with nitrogen at position 1
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An ethylidene group (C=C-CH₃) at position 3 of the pyridine
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An amino linkage connecting the ethylidene group to a urea moiety
The compound contains multiple hydrogen bond donors and acceptors, making it capable of forming various inter- and intramolecular hydrogen bonds. This property is crucial for its crystal packing behavior and potential biological interactions.
Physical and Chemical Properties
Property | Value |
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Molecular Formula | C₈H₁₀N₄O |
Molecular Weight | 178.19 g/mol |
Physical State | Crystalline solid |
CAS Number | 6335-40-6 |
IUPAC Name | {[1-(pyridin-3-yl)ethylidene]amino}urea |
Synonyms | [(Z)-1-pyridin-3-ylethylideneamino]urea |
Synthetic Methodologies
The synthesis of {[1-(pyridin-3-yl)ethylidene]amino}urea typically involves the condensation reaction between 3-acetylpyridine and semicarbazide under appropriate conditions. This synthetic approach is similar to other semicarbazone synthesis methods reported in the literature for related compounds.
Standard Condensation Route
The most common synthetic route involves the reaction of 3-acetylpyridine with semicarbazide hydrochloride in the presence of a base, usually sodium acetate, in an aqueous or alcoholic medium. The reaction proceeds via nucleophilic attack of the semicarbazide nitrogen on the carbonyl carbon of the acetyl group, followed by dehydration to form the C=N bond .
Alternative Synthetic Approaches
Recent advances in synthetic methodologies have explored more efficient and environmentally friendly approaches to synthesizing pyridine-containing semicarbazones. One such approach involves the use of microwave-assisted synthesis, which significantly reduces reaction times while improving yields .
The synthesis of similar pyridine-urea derivatives has been reported using various coupling reagents and catalysts. For instance, the synthesis of 1,3-di(pyridin-3-yl)urea has been achieved through different pathways that may provide insights into alternative routes for {[1-(pyridin-3-yl)ethylidene]amino}urea synthesis .
Structural Characterization
The structural characterization of {[1-(pyridin-3-yl)ethylidene]amino}urea is typically performed using various spectroscopic and crystallographic techniques.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to confirm the structure of {[1-(pyridin-3-yl)ethylidene]amino}urea. In the ¹H NMR spectrum, characteristic signals include:
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Pyridine protons in the aromatic region (δ 7.0-9.0 ppm)
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Methyl protons of the ethylidene group (δ 2.0-2.5 ppm)
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NH₂ protons of the urea moiety (δ 5.5-6.5 ppm)
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NH proton of the semicarbazone linkage (δ 8.0-10.0 ppm)
Infrared (IR) spectroscopy typically shows characteristic absorption bands for:
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N-H stretching vibrations (3300-3500 cm⁻¹)
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C=O stretching of the urea group (1650-1700 cm⁻¹)
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C=N stretching of the imine bond (1600-1650 cm⁻¹)
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Aromatic C=C and C=N stretching of the pyridine ring (1400-1600 cm⁻¹)
Crystallographic Analysis
X-ray crystallography provides detailed information about the three-dimensional structure of {[1-(pyridin-3-yl)ethylidene]amino}urea, including bond lengths, angles, and intermolecular interactions in the solid state. Studies on related compounds have shown that these molecules often form intricate hydrogen-bonding networks in crystal structures, with the urea moiety playing a crucial role in crystal packing .
Biological Activities and Applications
{[1-(Pyridin-3-yl)ethylidene]amino}urea and related compounds exhibit diverse biological activities, making them valuable scaffolds in medicinal chemistry.
Enzyme Inhibitory Activities
Compounds containing pyridine and urea moieties often exhibit enzyme inhibitory activities. For example, 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives have been evaluated for their antiproliferative activities against the National Cancer Institute (NCI)-60 human cancer cell lines .
The urea moiety is particularly important in enzyme inhibition, as it can form critical hydrogen bonds with amino acid residues in enzyme active sites. In particular, diaryl ureas have been identified as important pharmacophores in medicinal chemistry .
Urease Inhibition
Urea derivatives, including those containing heterocyclic rings like pyridine, have been studied for their potential as urease inhibitors. Urease is an enzyme responsible for various pathological conditions, including peptic ulcers, kidney stone formation, and hepatic coma .
A study on 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids revealed potent urease inhibitory activities with IC₅₀ values ranging from 0.0019 to 0.0532 μM . By extension, {[1-(pyridin-3-yl)ethylidene]amino}urea might exhibit similar enzymatic inhibition properties due to its structural similarities.
Comparative Analysis with Related Compounds
Comparison with Pyridin-2-yl Analogs
{[1-(Pyridin-2-yl)ethylidene]amino}urea, a positional isomer of the title compound, has been more extensively studied. The difference in the position of the nitrogen atom in the pyridine ring (position 2 versus position 3) can significantly affect the compound's properties and biological activities .
The pyridin-2-yl analog allows for potential chelation with metal ions through the pyridine nitrogen and the imine nitrogen, a property that is less pronounced in the pyridin-3-yl derivative. This difference may lead to distinct applications in coordination chemistry and catalysis.
Comparison with Other Pyridine-Urea Hybrids
Several other pyridine-urea hybrids have been reported with various structural modifications. For instance:
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1,3-Di(pyridin-3-yl)urea, which lacks the ethylidene linkage, exhibits different hydrogen bonding patterns and crystal packing compared to {[1-(pyridin-3-yl)ethylidene]amino}urea .
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1-(Pyridin-3-ylmethyl)urea, with a more flexible methyl linkage between the pyridine and urea moieties, potentially offers different conformational properties and biological activities .
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Complex pyridine-urea derivatives like torsemide (a pyridine-sulfonylurea) serve as important pharmaceuticals with diuretic properties .
The following table provides a comparison of key structural features and properties of these related compounds:
Compound | Molecular Formula | Molecular Weight | Key Structural Features |
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{[1-(Pyridin-3-yl)ethylidene]amino}urea | C₈H₁₀N₄O | 178.19 | Pyridin-3-yl with ethylidene linkage to urea |
{[1-(Pyridin-2-yl)ethylidene]amino}urea | C₈H₁₀N₄O | 178.19 | Pyridin-2-yl with ethylidene linkage to urea |
1,3-Di(pyridin-3-yl)urea | C₁₁H₁₀N₄O | 214.22 | Two pyridin-3-yl groups linked to urea |
1-(Pyridin-3-ylmethyl)urea | C₇H₉N₃O | 151.17 | Pyridin-3-yl with methyl linkage to urea |
Current Research and Future Perspectives
Current research on {[1-(pyridin-3-yl)ethylidene]amino}urea and related compounds is focused on several key areas:
Medicinal Chemistry Applications
The potential therapeutic applications of pyridine-urea hybrids continue to expand. Recent studies have explored their use as:
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Anticancer agents: Research has shown that diaryl ureas demonstrate significant antiproliferative effects against various cancer cell lines .
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Anti-inflammatory agents: The urea moiety is known to interact with key enzymes involved in inflammatory pathways.
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Antimicrobial compounds: Pyridine derivatives often exhibit antibacterial and antifungal properties, an area that warrants further investigation for {[1-(pyridin-3-yl)ethylidene]amino}urea.
Materials Science Applications
Compounds containing pyridine and urea functional groups have potential applications in materials science, particularly in:
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Crystal engineering: The multiple hydrogen bonding sites in {[1-(pyridin-3-yl)ethylidene]amino}urea make it an interesting candidate for designing supramolecular assemblies and co-crystals.
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Catalysis: Recent progress in electrochemical synthesis of urea through C-N coupling reactions suggests potential applications for pyridine-urea hybrids in catalytic processes .
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Photocatalysis: Recent research has explored N-heterocyclic frameworks for urea synthesis through artificial photosynthesis, an area where {[1-(pyridin-3-yl)ethylidene]amino}urea could potentially contribute .
Synthetic Methodology Development
Ongoing research is focused on developing more efficient and sustainable synthetic routes for pyridine-urea derivatives. Areas of interest include:
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Green chemistry approaches using environmentally friendly solvents and catalysts.
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One-pot multicomponent reactions to streamline the synthesis process.
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Microwave-assisted and ultrasound-assisted synthesis to reduce reaction times and increase yields.
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